molecular formula C9H15NOS2 B2435751 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 56347-27-4

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2435751
CAS No.: 56347-27-4
M. Wt: 217.35
InChI Key: LPASVVQQHVDHIG-UHFFFAOYSA-N
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Description

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a reagent used in the preparation of rhodanine and semiconductor materials . It is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .


Synthesis Analysis

Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5. Such modifications capacitate the search for new compounds with desired activity . A series of N-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones were synthesized and characterized by 1H NMR, 13C NMR, FTIR, GC MS, LCMS/MS, and C,H,N,S elemental analysis .


Molecular Structure Analysis

Thiazolidin-4-ones is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidin-4-one is one of the important scaffolds that has therapeutic importance. In case of its modification with other substituents, it shows a wide range of biological activities . A series of novel N-substituted-2-thioxothiazolidin-4-one derivatives were designed, synthesized, characterized, and evaluated for their antibacterial and antioxidant activity in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 145 °C (Press: 2 Torr) and a density of 1.19±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Development

  • A novel method for synthesizing 2-thioxo-1,3-thiazolidin-4-ones, which includes 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, involves a one-pot approach using primary amines and carbon disulfide. This method yields the title compounds efficiently (Alizadeh & Zohreh, 2009).
  • Another study describes a solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, indicating an efficient and environmentally friendly approach (Nasiri, Zolali, & Azimian, 2014).

Biological Applications and Potential

  • A comprehensive review highlights the historical and synthetic development of 1,3-thiazolidin-4-ones, emphasizing their significant pharmacological importance and potential for medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
  • A study on the effect of a 3- (2-phenylethyl) -2-thioxo-1,3-thiazolidin-4-one complex on protein metabolism in rats suggests its potential in biological applications (Zemlyanoy, Erimbetov, & Fedorova, 2021).

Medicinal Chemistry and Drug Development

Optical and Electrical Properties

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .

Mode of Action

Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation . This suggests that 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one may interact with its targets, leading to changes that inhibit the proliferation of cancer cells.

Biochemical Pathways

Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazolidine motifs, which include this compound, have been used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Given the known anticancer activities of thiazolidin-4-one derivatives , it is plausible that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.

Action Environment

The compound’s boiling point is 145 °c (under 2 torr pressure), and it has a predicted density of 119±01 g/cm3 . These properties may influence its stability and efficacy under different environmental conditions.

Future Directions

Thiazolidin-4-ones are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The study of the biologically active heterocycles bearing thiazolidinone scaffold is a productive avenue for the development of new anticancer agents . This diversity in the biological response makes it a highly prized moiety . Therefore, future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

Properties

IUPAC Name

3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPASVVQQHVDHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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